molecular formula C8H15NO B14074410 5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole

5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14074410
M. Wt: 141.21 g/mol
InChI Key: WMXMTCAEDKMEJD-UHFFFAOYSA-N
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Description

5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole typically involves the reaction of ethyl acetoacetate with ethylamine under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate cyclization.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid to promote the reaction.

    Solvents: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions, where the ethoxy or dimethyl groups are replaced by other functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Substituting Agents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Pyrrole oxides.

    Reduction Products: Reduced pyrrole derivatives.

    Substitution Products: Various substituted pyrroles depending on the reagents used.

Scientific Research Applications

5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

    5-Methoxy-3,4-dihydro-2H-pyrrole: Similar in structure but with a methoxy group instead of an ethoxy group.

    5-Ethoxy-2-methyl-3,4-dihydro-2H-pyrrole: Similar but with a single methyl group.

    5-Ethoxy-2-ethoxymethyl-3,4-dihydro-2H-pyrrole: Contains an additional ethoxymethyl group.

Uniqueness: 5-Ethoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its dual ethoxy and dimethyl groups make it a versatile compound in synthetic chemistry and various research fields.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-ethoxy-2,2-dimethyl-3,4-dihydropyrrole

InChI

InChI=1S/C8H15NO/c1-4-10-7-5-6-8(2,3)9-7/h4-6H2,1-3H3

InChI Key

WMXMTCAEDKMEJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(CC1)(C)C

Origin of Product

United States

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